molecular formula C14H19N3O3S B2684064 6,7-dimethyl-3-(2-morpholino-2-oxoethyl)-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one CAS No. 953214-62-5

6,7-dimethyl-3-(2-morpholino-2-oxoethyl)-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one

Cat. No.: B2684064
CAS No.: 953214-62-5
M. Wt: 309.38
InChI Key: YRKDFEIKHDAYAZ-UHFFFAOYSA-N
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Description

Historical Development of Thiazolo[3,2-a]Pyrimidine Research

The thiazolo[3,2-a]pyrimidine scaffold emerged in the mid-20th century as chemists sought to merge the biological activity of thiazoles and pyrimidines into a single pharmacophore. Early work focused on synthesizing fused systems via cyclocondensation reactions, such as the condensation of thioamides with α,β-unsaturated carbonyl compounds. By the 1980s, researchers recognized the scaffold’s versatility, with studies demonstrating antiviral, antimicrobial, and anti-inflammatory activities. A pivotal advancement came with the incorporation of bridgehead nitrogen, which enhanced electronic delocalization and stability.

Table 1: Key Milestones in Thiazolo[3,2-a]Pyrimidine Research

Year Development Significance
1965 First synthesis of thiazolo[3,2-a]pyrimidines Established foundational synthetic routes
2004 C–H activation methods for bridgehead systems Enabled efficient functionalization
2017 Comprehensive review of medicinal applications Highlighted scaffold’s therapeutic potential
2021 Green synthesis using ionic liquids Improved sustainability of production

The scaffold’s popularity surged after the 2010s, driven by its adaptability in structure-activity relationship (SAR) studies. For example, substituents at positions 3, 6, and 7 were shown to modulate bioactivity, as seen in antimicrobial thiazolopyrimidinones.

Significance of Bridgehead Nitrogen in Fused Heterocyclic Systems

Bridgehead nitrogen—a nitrogen atom shared between two fused rings—confers unique electronic and steric properties to thiazolo[3,2-a]pyrimidines. This configuration enhances aromaticity, stabilizes the planar structure, and facilitates π-π stacking interactions with biological targets. The nitrogen’s lone pair participates in conjugation, reducing electron density at the pyrimidine ring and increasing electrophilicity at the thiazole moiety.

Transition metal-catalyzed C–H activation has revolutionized the functionalization of bridgehead systems. For instance, palladium-catalyzed arylation at position 5 enables the introduction of aryl groups without prefunctionalization. This method, combined with microwave-assisted synthesis, has yielded derivatives with improved pharmacokinetic profiles.

Relevance of 6,7-Dimethyl-3-(2-Morpholino-2-Oxoethyl) Substitution Pattern

The substitution pattern in 6,7-dimethyl-3-(2-morpholino-2-oxoethyl)-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one is engineered to optimize bioavailability and target engagement:

  • 6,7-Dimethyl Groups : These alkyl substituents increase lipophilicity, enhancing membrane permeability. Methyl groups also sterically shield the core, reducing metabolic degradation.
  • 3-(2-Morpholino-2-Oxoethyl) Chain : The morpholine ring introduces hydrogen-bonding capacity, improving solubility and interaction with enzymes like kinases or proteases. The carbonyl group facilitates dipole interactions, anchoring the compound to binding pockets.

Table 2: Impact of Substituents on Thiazolopyrimidine Bioactivity

Position Substituent Effect on Activity Example Application
3 Morpholino-2-oxoethyl Enhances solubility and target affinity Antimicrobial agents
6,7 Methyl Increases metabolic stability Anticancer candidates

Synthetic routes to this derivative often begin with Biginelli reaction products, which are cyclized with ethyl bromoacetate under catalyst-free conditions. Spectroscopic characterization (e.g., $$ ^1H $$ NMR singlet at δ 2.67 ppm for methyl groups) confirms successful substitution.

Current Research Landscape for Thiazolopyrimidines

Recent advances focus on sustainable synthesis and novel applications:

  • Green Chemistry : Ionic liquids and solvent-free conditions reduce environmental impact. For example, acetone-mediated cyclizations achieve yields >70% without catalysts.
  • Therapeutic Expansion : Derivatives are being explored as kinase inhibitors and antidiabetic agents. The morpholino group’s role in GSK-3β inhibition is under investigation.
  • Computational Design : Molecular docking studies predict interactions with COVID-19 main protease (M$$^\text{pro}$$), highlighting the scaffold’s potential in antiviral research.

Emerging Synthetic Strategies

  • Microwave-Assisted Reactions : Reduce reaction times from hours to minutes.
  • Transition Metal Catalysis : Rhodium complexes enable regioselective C–H bond activation at position 5.

Properties

IUPAC Name

6,7-dimethyl-3-(2-morpholin-4-yl-2-oxoethyl)-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O3S/c1-9-10(2)15-14-17(13(9)19)11(8-21-14)7-12(18)16-3-5-20-6-4-16/h11H,3-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRKDFEIKHDAYAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C2N(C1=O)C(CS2)CC(=O)N3CCOCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-dimethyl-3-(2-morpholino-2-oxoethyl)-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The initial step involves the formation of the thiazole ring through a cyclization reaction of appropriate precursors.

    Pyrimidine Ring Construction: The pyrimidine ring is then constructed by reacting the thiazole intermediate with suitable reagents under controlled conditions.

    Functional Group Addition:

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

6,7-dimethyl-3-(2-morpholino-2-oxoethyl)-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various alkyl or acyl groups.

Scientific Research Applications

Chemical Structure and Synthesis

The compound features a thiazole ring fused with a pyrimidine moiety, with two methyl groups at positions 6 and 7 of the thiazole ring. The molecular formula is C14H19N3O3SC_{14}H_{19}N_{3}O_{3}S and its molecular weight is approximately 309.39 g/mol .

Synthesis Methods:

  • Multi-step Reactions: The synthesis typically involves multi-step reactions starting from thiazole and pyrimidine precursors. Key reagents include chloroethynylphosphonates and various bases to facilitate the reactions .
  • Chromatographic Techniques: High-performance liquid chromatography (HPLC) is commonly used to assess yields and purity during synthesis.

Biological Activities

Research indicates that compounds in the thiazolo-pyrimidine class exhibit significant biological activities, including:

  • Antitumor Properties: Several studies have shown that compounds similar to 6,7-dimethyl-3-(2-morpholino-2-oxoethyl)-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one display antiproliferative activity against various cancer cell lines. For instance, derivatives have been tested against human cancer cell lines such as A375 (melanoma), DU145 (prostate), and MCF-7 (breast) with promising results .
  • Anti-inflammatory Effects: The compound is also being investigated for its anti-inflammatory properties. Thiazolo-pyrimidines are known to modulate inflammatory pathways, which could lead to therapeutic applications in conditions like arthritis or other inflammatory diseases .

Case Studies and Research Findings

  • Anticancer Activity Study:
    • A study evaluated various thiazolo-pyrimidine derivatives for their antiproliferative effects on cancer cell lines. The results indicated that some derivatives exhibited IC50 values in the low micromolar range, suggesting potent anticancer activity .
  • Anti-inflammatory Research:
    • Another investigation focused on the anti-inflammatory potential of thiazolo-pyrimidines. The findings revealed that these compounds could significantly reduce inflammatory markers in vitro, indicating their potential use in treating inflammatory diseases.

Mechanism of Action

The mechanism of action of 6,7-dimethyl-3-(2-morpholino-2-oxoethyl)-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent physiological responses.

Comparison with Similar Compounds

Comparison with Similar Compounds

Thiazolo[3,2-a]pyrimidinone derivatives are a well-studied class due to their diverse bioactivity. Below is a detailed comparison of the target compound with structurally and functionally related analogs:

Table 1: Structural and Functional Comparison of Thiazolo[3,2-a]pyrimidinone Derivatives

Compound Name Substituents Key Properties Biological Activity Synthesis Highlights Reference
6,7-Dimethyl-3-(2-morpholino-2-oxoethyl)-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one - 6,7-dimethyl
- 3-(2-morpholino-2-oxoethyl)
- Polar morpholino group enhances solubility
- Methyl groups increase lipophilicity
Not explicitly reported (structural analogs suggest antitumor/antimicrobial potential) Likely synthesized via condensation of substituted thiazoles with pyrimidinone precursors
5-(3,4-Dimethoxyphenyl)-7-(thiophen-2-yl)-2H-thiazolo[3,2-a]pyrimidine-3,6(5H,7H)-dione (9b) - 5-(3,4-dimethoxyphenyl)
- 7-(thiophen-2-yl)
- Melting point: 110–112°C
- IR/NMR confirms carbonyl and aromatic groups
Antimicrobial activity against Gram-negative bacteria (e.g., E. coli) Synthesized via cyclization of 2-amino-thiadiazoles with ethyl cyanoacetate
6-Acetyl-7-methyl-5-(3-nitrophenyl)-2H-thiazolo[3,2-a]pyrimidin-3(5H)-one (2c) - 6-acetyl
- 7-methyl
- 5-(3-nitrophenyl)
- Nitrophenyl group enhances electron-withdrawing effects Antitumor activity (specific targets not detailed) Prepared via reaction of DHPMs with ethyl chloroacetate under thermal conditions
8a–v ([1,3,4]Thiadiazolo[3,2-a]pyrimidin-5-ones) Varied aryl/alkyl groups at positions 2 and 7 - Disrupt biofilm architecture
- Low cytotoxicity
Potent biofilm dispersal agents against Gram-positive/-negative pathogens Synthesized via structural manipulation of nortopsentin analogues
USP/VA-2 ([1,3,4]Thiadiazolo[2,3-b]thieno[3,2-e]pyrimidin-5(4H)-one) - 2-methyl substituent - High thermal stability Anti-HIV activity (HIV-2 ROD strain)
- Antibacterial (E. coli)
Derived from 3-amino-2-mercapto-tetrahydrobenzothienopyrimidinones

Key Observations:

Substituent Effects on Bioactivity: Electron-withdrawing groups (e.g., nitro in 2c) and aromatic systems (e.g., thiophene in 9b) enhance antimicrobial and antitumor activities . The morpholino group in the target compound may improve pharmacokinetic properties (e.g., solubility) compared to non-polar analogs like USP/VA-2 .

Synthetic Methodologies: Most derivatives are synthesized via cyclocondensation (e.g., using ethyl cyanoacetate or chloroacetate) or functional group interconversion (e.g., introducing morpholino via nucleophilic substitution) . Microwave-assisted methods (e.g., for 107 in ) achieve higher yields (>80%) compared to traditional thermal routes .

Biological Performance: Thiadiazolo analogs (8a–v) exhibit biofilm dispersal without affecting microbial viability, making them promising anti-virulence agents . The lack of direct data for the target compound underscores the need for empirical testing, particularly given the success of morpholine-containing drugs in oncology and immunology .

Biological Activity

6,7-Dimethyl-3-(2-morpholino-2-oxoethyl)-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one is a heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C14H19N3O3S
  • Molecular Weight : 309.39 g/mol
  • CAS Number : 953214-62-5

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives of thiazolo[4,5-d]pyrimidine have shown promising results against various cancer cell lines. A study demonstrated that certain derivatives were effective in inhibiting cell proliferation in human cancer cell lines with IC50 values ranging from 1500 to 350 nM .

Antimicrobial Activity

This compound also exhibits antimicrobial properties. In vitro tests have shown that thiazolo-pyrimidine derivatives possess antibacterial and antifungal activities. For example, a related compound was reported to have effective inhibition against pathogenic bacteria and fungi at concentrations as low as 10 µg/mL .

The mechanism by which this compound exerts its biological effects is likely multifaceted:

  • Inhibition of Enzyme Activity : Similar compounds have been shown to inhibit key enzymes involved in cell proliferation and survival.
  • Induction of Apoptosis : Evidence suggests that these compounds may induce apoptosis in cancer cells through the activation of intrinsic pathways.
  • Interaction with Cellular Targets : The morpholino group may enhance cellular uptake and target specific pathways involved in disease progression.

Case Studies

  • Anticancer Effects : A study involving a series of thiazolo[4,5-d]pyrimidine derivatives highlighted their effectiveness against various cancer types. The most potent derivative exhibited an ED50 value comparable to established chemotherapeutics .
  • Antimicrobial Testing : Another investigation evaluated the antimicrobial efficacy of thiazolo derivatives against common pathogens. Results indicated that certain compounds significantly inhibited bacterial growth, suggesting a potential for development into therapeutic agents for infectious diseases .

Research Findings Summary

Biological ActivityObservationsReferences
AnticancerIC50 values between 1500 - 350 nM in various cancer cell lines
AntimicrobialEffective against bacteria and fungi at concentrations as low as 10 µg/mL
MechanismInhibition of key enzymes; induction of apoptosis; specific cellular targeting

Q & A

Basic: What are the established synthetic routes for 6,7-dimethyl-3-(2-morpholino-2-oxoethyl)-thiazolo[3,2-a]pyrimidin-5-ones?

Methodological Answer:
The synthesis of thiazolo[3,2-a]pyrimidinones typically involves cyclization reactions. A common approach is the reaction of 2-thiouracil derivatives with α-halo ketones or α-halo acids under controlled conditions (e.g., using sulfur/nitrogen sources and catalysts) . For morpholino-substituted derivatives, post-cyclization functionalization is often employed. For example:

  • Step 1: Synthesize the thiazolo[3,2-a]pyrimidine core via cyclization of 6,7-dimethyl-2-thiouracil with α-bromoacetophenone.
  • Step 2: Introduce the morpholino-2-oxoethyl group via nucleophilic substitution or coupling reactions (e.g., using morpholine-2-chloroethyl ketone).
  • Key Considerations: Optimize solvent polarity (e.g., DMF or THF) and reaction temperature (80–100°C) to minimize byproducts .

Basic: How is the molecular structure of this compound confirmed in academic research?

Methodological Answer:
Structural elucidation relies on X-ray crystallography (for absolute configuration) and spectroscopic techniques :

  • X-ray Diffraction: Resolves bond lengths, angles, and crystal packing. For example, monoclinic systems (space group P2₁/n) are common for similar derivatives, with lattice parameters such as a = 9.32 Å, b = 10.17 Å, c = 21.86 Å, and β = 96.33° .
  • NMR Spectroscopy:
    • ¹H NMR: Peaks at δ 2.5–3.5 ppm confirm methyl and morpholino groups.
    • ¹³C NMR: Carbonyl groups (C=O) appear at ~170 ppm, while thiazole/pyrimidine carbons resonate at 110–160 ppm .
  • IR Spectroscopy: Stretching vibrations at 1650–1750 cm⁻¹ (C=O) and 1250–1350 cm⁻¹ (C-N) .

Advanced: How can researchers optimize cyclization steps to improve reaction yields?

Methodological Answer:
Low yields in cyclization often stem from competing side reactions. Strategies include:

  • Catalyst Screening: Use Lewis acids (e.g., ZnCl₂) or bases (e.g., K₂CO₃) to accelerate ring closure .
  • Solvent Optimization: Polar aprotic solvents (e.g., DMF) enhance reactivity, while additives like molecular sieves reduce hydrolysis .
  • Temperature Control: Gradual heating (e.g., 60°C → 100°C) prevents decomposition.
  • Byproduct Analysis: Use LC-MS or TLC to monitor intermediates and adjust stoichiometry .

Advanced: How should contradictory biological activity data be analyzed for this compound?

Methodological Answer:
Contradictions in bioactivity (e.g., varying IC₅₀ values in antimicrobial assays) may arise from:

  • Substituent Effects: Electron-withdrawing groups (e.g., -F, -Cl) enhance binding to microbial enzymes, while bulky groups (e.g., morpholino) may sterically hinder interactions .
  • Assay Conditions: Differences in pH, solvent (DMSO vs. aqueous buffer), or cell lines (e.g., Gram-positive vs. Gram-negative bacteria) significantly impact results.
  • Mechanistic Studies: Perform molecular docking to validate target binding (e.g., dihydrofolate reductase for antimicrobial activity) .

Advanced: What strategies enhance the biological activity of thiazolo[3,2-a]pyrimidinones through substituent modification?

Methodological Answer:

  • Electron-Deficient Substituents: Introduce -NO₂ or -CF₃ groups at C-6/C-7 to improve interactions with hydrophobic enzyme pockets .
  • Morpholino Optimization: Replace the morpholino ring with piperazine or thiomorpholine to modulate solubility and bioavailability .
  • Hybrid Derivatives: Conjugate with triazole or thiadiazole moieties to exploit synergistic effects (e.g., enhanced anticancer activity) .

Basic: What spectroscopic and chromatographic methods are used for purity assessment?

Methodological Answer:

  • HPLC: Reverse-phase C18 columns (acetonitrile/water gradient) resolve impurities; retention times are compared to standards .
  • Mass Spectrometry: High-resolution ESI-MS confirms molecular ions (e.g., m/z 422.46 for C₂₃H₁₉FN₂O₃S derivatives) .
  • Elemental Analysis: Validate C, H, N, S content within ±0.3% of theoretical values .

Advanced: How are stereochemical challenges addressed in derivatives with chiral centers?

Methodological Answer:

  • Chiral HPLC: Use columns like Chiralpak AD-H to separate enantiomers (e.g., for Z/E isomers of benzylidene derivatives) .
  • X-ray Crystallography: Resolve absolute configuration, as demonstrated for ethyl 2-(2-fluorobenzylidene) derivatives .
  • Circular Dichroism (CD): Correlate Cotton effects with stereochemistry for optically active morpholino groups .

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